

A Comparative Guide to the Spectroscopic Analysis of 5-Bromodecane

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Compound of Interest

Compound Name: 5-Bromodecane

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This guide provides a comprehensive analysis of **5-bromodecane** using ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed comparison with its structural isomers, 1-bromodecane and 2-bromodecane, supported by predicted and experimental data. Furthermore, we explore alternative analytical techniques, namely Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, to provide a multi-faceted approach to the characterization of halogenated alkanes.

^1H and ^{13}C NMR Analysis: A Comparative Overview

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts in ^1H and ^{13}C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing valuable information about the connectivity and arrangement of atoms.

In **5-bromodecane**, the bromine atom is located on a secondary carbon, influencing the chemical shifts of neighboring protons and carbons. This substitution pattern leads to a unique spectral signature that can be distinguished from its isomers where the bromine is at a primary (1-bromodecane) or a different secondary (2-bromodecane) position.

Below are the predicted ^1H and ^{13}C NMR chemical shifts for **5-bromodecane**, alongside experimental data for 1-bromodecane and 2-bromodecane for a thorough comparison.

Table 1: Comparative ^1H NMR Chemical Shifts (ppm)

Position	5-Bromodecane (Predicted)	1-Bromodecane (Experimental)	2-Bromodecane (Experimental)
H-1	0.90 (t)	3.41 (t)	0.89 (t)
H-2	1.30 (m)	1.85 (quint)	1.27 (m)
H-3	1.45 (m)	1.42 (m)	1.43 (m)
H-4	1.85 (m)	1.29 (m)	1.80 (m)
H-5	4.10 (quint)	1.29 (m)	4.15 (sext)
H-6	1.85 (m)	1.29 (m)	1.65 (m)
H-7	1.45 (m)	1.29 (m)	1.29 (m)
H-8	1.30 (m)	1.29 (m)	1.29 (m)
H-9	1.30 (m)	1.29 (m)	1.29 (m)
H-10	0.90 (t)	0.89 (t)	1.09 (t)

Note: (t) = triplet, (quint) = quintet, (sext) = sextet, (m) = multiplet. Predicted values for **5-bromodecane** were obtained using a standard NMR prediction algorithm. Experimental data for 1-bromodecane and 2-bromodecane are sourced from publicly available spectral databases.

Table 2: Comparative ^{13}C NMR Chemical Shifts (ppm)

Position	5-Bromodecane (Predicted)	1-Bromodecane (Experimental) [1] [2][3]	2-Bromodecane (Experimental)
C-1	14.0	34.0	14.1
C-2	22.5	32.9	22.6
C-3	31.7	28.2	31.8
C-4	39.5	28.8	40.0
C-5	60.0	29.3	58.0
C-6	39.5	29.5	36.0
C-7	31.7	29.6	27.2
C-8	22.5	22.7	29.3
C-9	22.5	31.9	22.7
C-10	14.0	14.1	14.1

Note: Predicted values for **5-bromodecane** were obtained using a standard NMR prediction algorithm. Experimental data for 1-bromodecane and 2-bromodecane are sourced from publicly available spectral databases.

Alternative Analytical Techniques

While NMR provides detailed structural information, other spectroscopic techniques offer complementary data for a comprehensive analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For bromoalkanes, the presence of bromine is readily identified by the characteristic isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and $M+2$) of nearly equal intensity.

Expected Fragmentation Pattern for **5-Bromodecane**:

- Molecular Ion (M^+): Peaks at m/z 220 and 222, corresponding to the $C_{10}H_{21}^{79}Br^+$ and $C_{10}H_{21}^{81}Br^+$ ions.
- Loss of Bromine: A significant fragment resulting from the cleavage of the C-Br bond, leading to a $C_{10}H_{21}^+$ ion at m/z 141.
- Alpha-Cleavage: Fragmentation adjacent to the carbon bearing the bromine atom, resulting in the loss of a butyl or pentyl radical.
- Alkene Fragments: A series of peaks corresponding to the loss of HBr and subsequent fragmentation of the resulting decene.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The C-Br stretching vibration in bromoalkanes gives rise to a characteristic absorption band in the fingerprint region of the IR spectrum.

- C-Br Stretch: A strong to medium absorption band is typically observed in the range of 690–515 cm^{-1} .^[4] The exact position can be influenced by the substitution at the carbon atom.

Experimental Protocols

1H and ^{13}C NMR Spectroscopy

A sample of the bromodecane isomer is dissolved in a deuterated solvent, typically chloroform-d ($CDCl_3$), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The 1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ^{13}C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

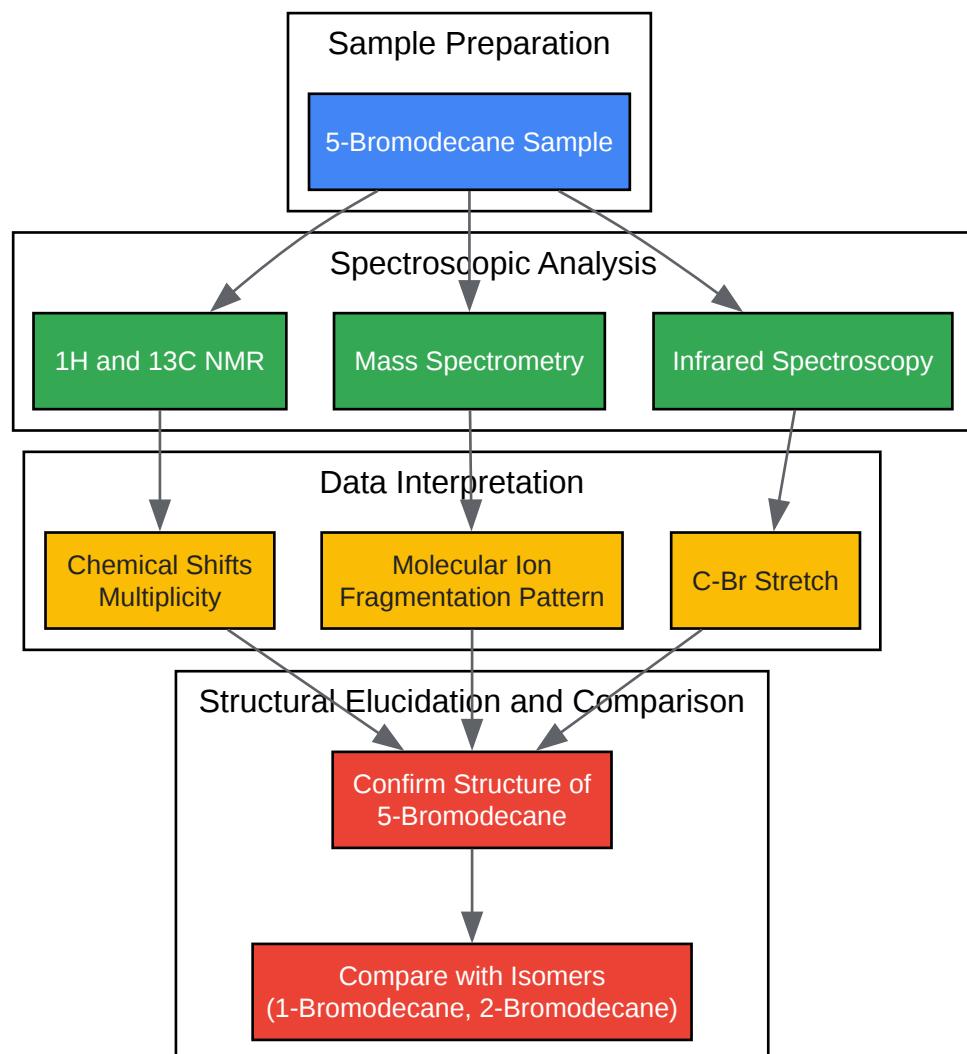
Mass Spectrometry

Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

Infrared Spectroscopy

The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, the spectrum can be recorded using an attenuated total reflectance (ATR) accessory.

Workflow for Spectroscopic Analysis of 5-Bromodecane



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Caption: Workflow for the spectroscopic analysis of **5-Bromodecane**.

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